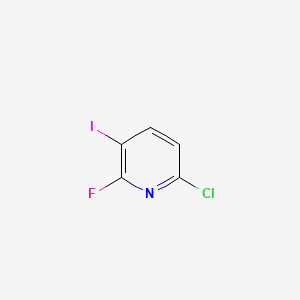

![molecular formula C19H21NO4 B2587402 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide CAS No. 1787687-04-0](/img/structure/B2587402.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[b][1,4]dioxin, which is a type of aromatic compound with two oxygen atoms forming a ring with the benzene structure. The “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide” part suggests that there is an amide functional group attached to a phenylpropanamide structure, and a hydroxyethyl group attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]dioxin ring, the hydroxyethyl group, and the phenylpropanamide group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The amide group could potentially undergo hydrolysis, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Therapeutics

The synthesis of this compound was motivated by its potential as a therapeutic agent for Alzheimer’s disease. Researchers synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which served as an intermediate. Further reactions with different alkyl/aralkyl halides yielded N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives were evaluated for their cholinesterase enzyme inhibition activity, a crucial aspect in Alzheimer’s treatment. The compound demonstrated moderate inhibitory potential against acetylcholinesterase (AChE) enzyme, suggesting its relevance in managing Alzheimer’s symptoms.

Anti-Inflammatory and Analgesic Properties

While not directly related to Alzheimer’s, other derivatives containing the sulfonamide moiety have shown interesting biological effects. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities . Although not the same compound, this highlights the broader potential of sulfonamides in managing inflammatory conditions.

Broad-Spectrum Antibacterial Action

Sulfonamides, including this compound, have a long history as antibacterial agents. Their bacteriostatic nature makes them effective against various bacterial infections, including urinary tract infections. However, higher doses may cause side effects like nausea and abdominal irritation . The absorption from the gastrointestinal tract and metabolism in the liver contribute to their widespread use.

Other Therapeutic Applications

Beyond Alzheimer’s and antibacterial effects, sulfonamides find applications in diverse areas. These include anti-fungal, anti-protozoal, anti-thyroid, and anti-hypertensive agents. Additionally, they play a role in non-peptide vasopressin receptor antagonists and translation initiation inhibitors . The versatility of sulfonamides underscores their importance in medicinal chemistry.

Future Research Directions

Given the compound’s unique structure and potential therapeutic applications, further investigations are warranted. Researchers may explore its interactions with specific molecular targets, assess its safety profile, and investigate any synergistic effects when combined with other drugs.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide: interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide affects the cholinergic pathway . By inhibiting cholinesterase, the breakdown of acetylcholine is slowed, leading to an increase in its concentration. This can enhance cholinergic transmission, which is often impaired in Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetic properties of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which is an important factor in its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide ’s action primarily involve the enhancement of cholinergic transmission . This is achieved by increasing the concentration of acetylcholine in the brain, which can lead to improved cognitive function in Alzheimer’s patients .

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-16(15-7-8-17-18(12-15)24-11-10-23-17)13-20-19(22)9-6-14-4-2-1-3-5-14/h1-5,7-8,12,16,21H,6,9-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXROSVSDYWCKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol](/img/structure/B2587339.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)